molecular formula C7H5FN2S B8430663 6-fluoro-2H-imidazo[1,5-a]pyridine-3-thione

6-fluoro-2H-imidazo[1,5-a]pyridine-3-thione

Cat. No. B8430663
M. Wt: 168.19 g/mol
InChI Key: SKRZOSWYUMOYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-2H-imidazo[1,5-a]pyridine-3-thione is a useful research compound. Its molecular formula is C7H5FN2S and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-2H-imidazo[1,5-a]pyridine-3-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-2H-imidazo[1,5-a]pyridine-3-thione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H5FN2S

Molecular Weight

168.19 g/mol

IUPAC Name

6-fluoro-2H-imidazo[1,5-a]pyridine-3-thione

InChI

InChI=1S/C7H5FN2S/c8-5-1-2-6-3-9-7(11)10(6)4-5/h1-4H,(H,9,11)

InChI Key

SKRZOSWYUMOYSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1=CNC2=S)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a round-bottomed flask, (5-fluoropyridin-2-yl)methylamine dihydrochloride (600 mg, 3.0 mmol) was suspended in methanol (16 ml). Triethylamine (1.4 ml, 10.0 mmol) was added followed by carbon disulfide (1.4 ml, 23.2 mmol). The reaction mixture was stirred at reflux (oil bath temperature=75° C.) overnight then cooled to room temperature and then concentrated. The residue was partitioned between dichloromethane and water. The aqueous layer was extracted with dichloromethane then the organic layers were combined, dried over sodium sulfate, filtered and concentrated. The residue was absorbed on silica gel and chromatographed with EtOAc/hexanes (gradient 0-60% EtOAc) to afford 169 mg (33%) of 6-fluoro-2H-imidazo[1,5-a]pyridine-3-thione as an orange solid. 1H NMR (DMSO-d6, 300 MHz): δ (ppm) 13.47 (br. s., 1H), 8.04 (dd, J=4.9, 1.1 Hz, 1H), 7.43-7.56 (m, 2H), 6.88 (ddd, J=10.0, 7.9, 2.1 Hz, 1H).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three

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